molecular formula C14H20BrN B13189885 4-(3-Bromophenyl)-3,3-diethylpyrrolidine

4-(3-Bromophenyl)-3,3-diethylpyrrolidine

Cat. No.: B13189885
M. Wt: 282.22 g/mol
InChI Key: QNRMGNJCZFECKH-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-3,3-diethylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3-bromophenyl group and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine typically involves the reaction of 3-bromobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-3,3-diethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Phenyl-substituted pyrrolidine.

    Substitution: Amino or thio-substituted pyrrolidine derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-3,3-diethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-3,3-diethylpyrrolidine: Similar structure but with the bromine atom at the para position.

    4-(3-Chlorophenyl)-3,3-diethylpyrrolidine: Chlorine atom instead of bromine.

    4-(3-Bromophenyl)-3,3-dimethylpyrrolidine: Methyl groups instead of ethyl groups.

Uniqueness

4-(3-Bromophenyl)-3,3-diethylpyrrolidine is unique due to the specific positioning of the bromine atom and the ethyl groups, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance its ability to participate in halogen bonding, a feature that can be exploited in drug design and materials science.

Properties

Molecular Formula

C14H20BrN

Molecular Weight

282.22 g/mol

IUPAC Name

4-(3-bromophenyl)-3,3-diethylpyrrolidine

InChI

InChI=1S/C14H20BrN/c1-3-14(4-2)10-16-9-13(14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3

InChI Key

QNRMGNJCZFECKH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC(=CC=C2)Br)CC

Origin of Product

United States

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